molecular formula C5H12N2O B3061141 2-Aminopentanamide CAS No. 5632-86-0

2-Aminopentanamide

Cat. No.: B3061141
CAS No.: 5632-86-0
M. Wt: 116.16 g/mol
InChI Key: UZRUKLJLGXLGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopentanamide is an organic compound with the molecular formula C5H12N2O. It is a fatty amide consisting of pentanamide having an amino substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Aminopentanamide can be achieved through several synthetic routes. One common method involves the biotransformation of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, low raw material cost, and high yield.

Industrial Production Methods: For industrial production, the combination of biotransformation and chemical synthesis is often employed. This approach leverages the good optical selectivity of biotransformation to generate L-2-aminobutyric acid, which is then converted to this compound through subsequent chemical reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Aminopentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminopentanamide involves its interaction with specific molecular targets and pathways. As a cholinergic blocking agent, it acts on smooth muscle by inhibiting the action of acetylcholine, leading to reduced muscle contractions. This mechanism is similar to that of atropine, making it effective in treating conditions like acute abdominal visceral spasm .

Comparison with Similar Compounds

Uniqueness: 2-Aminopentanamide is unique due to its specific positioning of the amino group, which imparts distinct chemical and biological properties. Its ability to act as a cholinergic blocking agent sets it apart from other similar compounds .

Properties

IUPAC Name

2-aminopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUKLJLGXLGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561741
Record name Norvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-86-0
Record name 2-Aminopentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopentanamide
Reactant of Route 2
2-Aminopentanamide
Reactant of Route 3
2-Aminopentanamide
Reactant of Route 4
2-Aminopentanamide
Reactant of Route 5
Reactant of Route 5
2-Aminopentanamide
Reactant of Route 6
2-Aminopentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.